3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
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Description
The compound is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives has been studied using X-ray structural analysis .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives have been shown to react with molecular bromine and iodine .
Scientific Research Applications
Nonaqueous Capillary Electrophoresis of Related Substances : A study by Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including compounds similar to 3-methyl-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide. This method offers promise for quality control in pharmaceuticals.
Microwave-Mediated Synthesis of Heterocycles : Research by Darweesh et al. (2016) explored the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, which includes compounds structurally related to this compound. This study highlights the compound's utility in constructing novel heterocyclic compounds.
Synthesis and Structural Elucidation : A study by Joshi et al. (2022) focused on the synthesis and structural elucidation of a series of compounds, including pyrimido benzimidazoles, which are chemically related to the target compound. This research contributes to understanding the structural and chemical properties of similar compounds.
Antimicrobial Evaluation of Derivatives : Research by Sethi et al. (2016) involved the synthesis of N-benzimidazol-1-yl-methyl-benzamide derivatives and their evaluation for antimicrobial activity, which is relevant to the chemical class of the target compound.
Synthesis of Novel Heterocycles : A paper by Abdel‐Aziz et al. (2008) discussed the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety, which is structurally similar to the target compound.
Heparanase Inhibition by Benzamide Derivatives : Xu et al. (2006) identified a class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as inhibitors of heparanase, an enzyme involved in cancer metastasis and angiogenesis. This research Xu et al. (2006) demonstrates the potential biomedical applications of compounds similar to the target molecule.
Synthesis of Imatinib Base Derivatives : A study by Patoliya and Kharadi (2013) focused on the synthesis of derivatives from a base compound structurally similar to the target, showing their application in antimicrobial activity.
Properties
IUPAC Name |
3-methyl-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-6-3-8-17(12-14)20(26)23-18-9-4-7-16(13-18)19-15(2)25-11-5-10-22-21(25)24-19/h3-13H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOCVZVJQCSAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=C(N4C=CC=NC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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